molecular formula C18H19F21O3Si B142019 1H,1H,2H,2H-Perfluorododecyltriethoxysilane CAS No. 146090-84-8

1H,1H,2H,2H-Perfluorododecyltriethoxysilane

Cat. No.: B142019
CAS No.: 146090-84-8
M. Wt: 710.4 g/mol
InChI Key: KWEUJTRPCBXYLS-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (CAS 146090-84-8) is a fluorinated organosilane compound characterized by a perfluorinated dodecyl (12-carbon) chain and a triethoxysilane head group. Its molecular formula is C₁₈H₁₉F₂₁O₃Si, with a molecular weight of 710.39 g/mol . This compound is widely employed in surface modification, superhydrophobic coatings, and membrane technologies due to its exceptional hydrophobicity (water contact angle >150°), low surface energy, and thermal stability .

Properties

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEUJTRPCBXYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si
Record name Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60382354
Record name Triethoxy[2-(perfluorodecyl)ethyl]silane
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Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146090-84-8
Record name Triethoxy[2-(perfluorodecyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)-
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Preparation Methods

Table 1: Optimized Reaction Conditions for PFDTES Synthesis

ParameterValue/DetailSource
ReactantsPerfluorooctylethylene, Triethoxysilane
CatalystChloroplatinic acid (10 mmol/L in i-PrOH)
Temperature25°C
Reaction Time6.9 minutes (continuous flow)
Yield97.3%
Purity99%

Microreactor Technology for Enhanced Efficiency

Recent advancements employ microreactor systems to optimize the hydrosilylation process. These systems feature:

  • Precise flow control : Perfluorooctylethylene and triethoxysilane are fed into the reactor at 6 mL/min and 4.2 mL/min, respectively, ensuring uniform mixing.

  • Temperature stability : The exothermic reaction is maintained at 25°C to prevent thermal degradation of fluorinated intermediates.

  • Scalability : Continuous-flow operation allows for large-scale production without compromising yield or purity.

This method reduces side reactions (e.g., oligomerization) and improves process safety compared to batch reactors.

Purification and Characterization

Purification involves distillation under reduced pressure to isolate PFDTES from unreacted starting materials and catalyst residues. Critical characterization data include:

  • Density : 1.389 g/mL at 25°C.

  • Boiling point : 209–230°C at 1.5 mmHg.

  • Refractive index : nD20=1.342n_D^{20} = 1.342.

  • Hydrolytic sensitivity : Reacts slowly with moisture, necessitating storage under inert gas.

Spectroscopic techniques (FTIR, NMR) confirm the presence of C–F (1149–1207 cm⁻¹) and Si–O–Si (802–1101 cm⁻¹) bonds, validating successful synthesis.

Comparative Analysis of Synthetic Approaches

The hydrosilylation method outperforms alternative routes (e.g., sol-gel processes) due to:

  • High selectivity : Platinum catalysts minimize byproduct formation.

  • Rapid kinetics : Microreactor systems achieve near-quantitative yields in minutes.

  • Industrial viability : Compatible with existing silane production infrastructure.

Challenges include the cost of fluorinated precursors and catalyst recovery, though these are mitigated by high product value in specialty coatings and electronics .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to 1H,1H,2H,2H-Perfluorododecyltriethoxysilane

This compound (PFDTES) is a fluorinated silane compound known for its unique chemical properties, particularly its hydrophobicity and low surface energy. This compound has a molecular formula of C16H19F17O3Si and a molecular weight of 610.38 g/mol. Its applications span various industries, including electronics, textiles, automotive, construction, and environmental engineering.

Electronics

PFDTES is extensively used in the electronics industry for:

  • Surface Treatment : Enhancing moisture resistance and durability of electronic components.
  • Anti-Reflective Coatings : Applied on screens and lenses to improve visibility and reduce glare .

Textiles

In the textile industry, PFDTES serves as:

  • Water and Oil Repellent Agent : Used in outdoor clothing and protective gear to impart resistance against liquids .

Automotive

PFDTES is utilized in the automotive sector for:

  • Coatings : Improving visibility on glass surfaces during adverse weather conditions.
  • Corrosion Resistance : Enhancing paint adhesion on car body panels .

Construction

In construction, PFDTES contributes to:

  • Durability of Building Materials : It enhances the water repellency of concrete, glass, and ceramics .

Environmental Engineering

PFDTES finds applications in:

  • Membrane Technology : Used to modify membranes for oil/water separation processes. Studies have shown that membranes treated with PFDTES exhibit improved flux recovery and fouling resistance .

Case Study 1: Membrane Modification

A study demonstrated the use of PFDTES in modifying polyvinylidene fluoride (PVDF) membranes for desalination applications. The modified membranes showed improved hydrophobicity and fouling resistance compared to untreated membranes, enhancing their efficiency in treating shale gas wastewater .

Case Study 2: Textile Treatments

Research indicated that textiles treated with PFDTES exhibited significant water and oil repellency. The treatment not only improved the functional properties but also maintained breathability, making it suitable for high-performance outdoor apparel .

Case Study 3: Automotive Glass Coatings

In automotive applications, PFDTES was applied to glass surfaces to enhance visibility during rain. The treated surfaces demonstrated superior water beading properties compared to untreated glass, which is crucial for driver safety .

Summary of Applications

IndustryApplicationBenefits
ElectronicsSurface treatment for moisture resistanceEnhanced durability
TextilesWater and oil repellencyImproved performance in outdoor gear
AutomotiveCoatings for glass surfacesBetter visibility under adverse conditions
ConstructionDurability enhancement for building materialsIncreased lifespan of materials
EnvironmentalMembrane modification for separation processesImproved efficiency and fouling resistance

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluorododecyltriethoxysilane exerts its effects involves the formation of a hydrophobic layer on surfaces. The fluorinated carbons in the compound reduce the surface energy, making the surface highly water-repellent. This property is utilized in creating superhydrophobic and anti-adhesive coatings. The molecular targets include the surface hydroxyl groups, which react with the ethoxy groups of the compound to form strong siloxane bonds .

Comparison with Similar Compounds

Structural and Chemical Properties

Fluorinated silanes vary primarily in the length of their perfluoroalkyl chains, which directly influence their physicochemical behavior. Key analogs include:

Compound Name (CAS) Chain Length Molecular Formula Molecular Weight (g/mol) Key Applications
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (POTS, 51851-37-7) 8-carbon C₁₄H₁₉F₁₇O₃Si 510.37 Epoxy nanocomposites, gas-phase coatings
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES, 101947-16-4) 10-carbon C₁₆H₁₉F₁₇O₃Si 610.38 Ceramic membranes, adhesives
1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDS, 146090-84-8) 12-carbon C₁₈H₁₉F₂₁O₃Si 710.39 Superhydrophobic coatings, nanomaterial synthesis
1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane (14-carbon) 14-carbon C₂₀H₁₉F₂₅O₃Si ~810.40 Specialized high-durability coatings

Key Observations :

  • Chain Length and Hydrophobicity : Longer perfluoroalkyl chains enhance hydrophobicity. PFDS (12C) achieves water contact angles (WCA) of 164° in epoxy-based coatings, outperforming PFDTES (10C, ~152° WCA) and POTS (8C, ~150° WCA) .
  • Liquid Entry Pressure (LEP) : In ceramic membrane distillation, PFDS-modified membranes exhibit higher LEP (>2 bar) compared to shorter-chain analogs, reducing pore wetting risks .
  • Thermal Stability : PFDS demonstrates superior thermal resistance (>200°C) due to stable C-F bonds, making it suitable for high-temperature applications .

Performance in Surface Modification

  • Superhydrophobic Coatings :
    • PFDS-based coatings (e.g., ZIF-7@ZnG@PFDS/EP) achieve WCA = 164° and sliding angle (SA) = 3.7°, with self-healing properties via fluoroalkyl chain migration .
    • POTS (8C) coatings require gas-phase deposition to attain SA = 3°, whereas liquid-phase methods yield higher SA (~20°) due to insufficient roughness .
  • Membrane Technology: PFDS grafting on ceramic membranes increases hydrophobicity and mechanical strength, critical for desalination and wastewater treatment .

Solubility and Processing

  • Solubility : Shorter-chain silanes like POTS are miscible with alcohols and hydrocarbons, while PFDS requires polar aprotic solvents (e.g., tetrahydrofuran) due to its longer chain .
  • Deposition Methods : Gas-phase deposition optimizes surface roughness for PFDS, whereas liquid-phase methods may compromise uniformity .

Durability in Harsh Environments

PFDS-modified coatings retain hydrophobicity after 100 abrasion cycles, attributed to covalent Si-O-Si bonds and flexible fluoroalkyl chains that self-reorganize upon damage . In contrast, POTS coatings degrade faster under mechanical stress .

Environmental and Industrial Relevance

  • Water Treatment : PFDS-grafted membranes show 99% salt rejection in membrane distillation, outperforming PFDTES (10C) and POTS (8C) .
  • Electronics : PFDS bonds poly(tetrafluoroethylene) films to silicon wafers, enabling moisture-resistant microelectronics .

Biological Activity

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has garnered attention for its unique properties, particularly in the field of materials science and engineering. Its biological activity, while less explored compared to its physical and chemical properties, is crucial for applications in biocompatible materials and antifouling surfaces.

Chemical Structure and Properties

PFDTES is characterized by a perfluorinated alkyl chain that imparts hydrophobic and oleophobic properties. This structure contributes to its ability to modify surfaces for various applications, including membranes and coatings. The presence of ethoxysilane groups allows for covalent bonding to substrates, enhancing stability and functionality.

Biological Activity Overview

The biological activity of PFDTES can be primarily assessed through its antifouling properties and biocompatibility. The compound has been studied in various contexts, including its interaction with microbial life and its effectiveness in preventing biofouling on surfaces.

Antifouling Properties

  • Membrane Applications : PFDTES has been utilized in the modification of membrane surfaces to enhance their antifouling characteristics. For instance, membranes treated with PFDTES demonstrated superior resistance to organic fouling due to the repulsive interactions between the fluorinated surface and natural organic matter (NOM) . This property is particularly valuable in water treatment processes where biofouling can significantly reduce efficiency.
  • Case Studies :
    • In a study involving electrospun nanofiber membranes functionalized with PFDTES, the membranes exhibited an antibacterial efficiency of over 99% against common pathogens such as Escherichia coli and Staphylococcus aureus . This significant reduction in bacterial adhesion highlights the potential of PFDTES in biomedical applications.
    • Another investigation revealed that PFDTES-modified membranes maintained high water flux while effectively rejecting oil-water mixtures, showcasing its dual functionality in both filtration and antifouling .

Biocompatibility

The biocompatibility of PFDTES is essential for its application in biomedical devices. Studies suggest that while PFDTES provides excellent surface characteristics for preventing fouling, its long-term effects on cellular interactions require further investigation.

Research Findings

A summary of key findings related to the biological activity of PFDTES is presented in the table below:

StudyFocusKey Findings
Antibacterial EfficacyAchieved >99% reduction in bacterial adhesion; effective against E. coli and S. aureus.
Membrane FiltrationHigh oil-water rejection efficiency; maintained water flux recovery after multiple filtration cycles.
Surface ModificationEnhanced hydrophobicity led to reduced biofouling propensity; effective in water treatment applications.

The antifouling mechanism of PFDTES is largely attributed to:

  • Hydrophobicity : The fluorinated chain creates a low-energy surface that discourages the adhesion of organic foulants.
  • Surface Energy Reduction : By modifying the surface energy of materials, PFDTES reduces the likelihood of microbial colonization.

Q & A

Q. What are the critical experimental parameters for synthesizing stable self-assembled monolayers (SAMs) using 1H,1H,2H,2H-Perfluorododecyltriethoxysilane?

To achieve stable SAMs, control the following parameters:

  • Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to prevent premature hydrolysis .
  • Reaction time : Optimize between 12–24 hours at room temperature for complete siloxane bond formation .
  • Substrate pretreatment : Clean substrates (e.g., silicon wafers) with oxygen plasma or piranha solution to activate hydroxyl groups .
  • Humidity control : Maintain <40% relative humidity to avoid uncontrolled condensation reactions .

Q. How can the surface coverage and uniformity of fluorinated coatings be quantitatively characterized?

Use a combination of:

  • Contact angle goniometry : Measure water contact angles (WCA) >150° to confirm hydrophobicity .
  • X-ray photoelectron spectroscopy (XPS) : Analyze fluorine (F1s) and silicon (Si2p) atomic concentrations to assess coverage .
  • Atomic force microscopy (AFM) : Quantify surface roughness (Ra <5 nm indicates uniformity) .

Q. What are the limitations of conventional sol-gel methods for depositing this compound on flexible polymers?

Challenges include:

  • Poor adhesion : Hydrolyzed silane may not bond effectively with non-polar polymer surfaces. Pre-treatment with corona discharge improves bonding .
  • Cracking during curing : Thermal curing above 100°C degrades flexible substrates. Use UV-initiated crosslinking at lower temperatures .

Advanced Research Questions

Q. How does the polymerization mechanism of this compound differ under acid- vs. base-catalyzed conditions?

  • Acid catalysis (e.g., HCl) : Promotes step-growth polymerization via protonation of ethoxy groups, leading to linear oligomers. Time-resolved 2D GPC reveals split correlation peaks indicating competing aggregation pathways .
  • Base catalysis (e.g., NH3) : Favors rapid condensation, forming branched networks. FTIR shows faster Si-O-Si bridge formation but reduced fluorocarbon alignment .

Q. How can conflicting data on the thermal stability of fluorinated coatings be resolved?

Discrepancies arise from:

  • Measurement techniques : TGA under nitrogen vs. air alters decomposition profiles. Report stability as >300°C in inert atmospheres .
  • Coating thickness : Thin films (<100 nm) degrade faster due to interfacial stress. Use ellipsometry to correlate thickness with stability .

Q. What advanced strategies enhance the mechanical durability of superhydrophobic coatings derived from this compound?

  • Nanocomposite integration : Embed SiO2 nanoparticles (20–50 nm) to create hierarchical structures resistant to abrasion .
  • Self-healing designs : Graft fluoroalkyl chains onto polyurethane backbones; heating (80°C) triggers surface migration of fluorinated segments to repair damage .

Q. How does the perfluoroalkyl chain length (C8 vs. C12) impact anti-biofouling performance in marine environments?

  • C12 chains : Provide lower surface energy (∼12 mN/m) and superior biofouling resistance (90% reduction in algal adhesion over 30 days) compared to C8 (∼15 mN/m) .
  • Trade-offs : Longer chains increase hydrophobicity but reduce coating flexibility. Balance via hybrid formulations with C8/C12 mixtures .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in solvent compatibility reports?

  • Verify purity : Commercial grades (97%) may contain residual Cl− or H2O, altering solubility. Purify via distillation under nitrogen .
  • Solvent polarity index : Use solvents with polarity <4.0 (e.g., THF: 4.0; ethanol: 5.2) to prevent micelle formation .

Q. What analytical techniques resolve ambiguities in hydrolysis kinetics?

  • In situ Raman spectroscopy : Track Si-OEt peak (∼650 cm⁻¹) decay to quantify hydrolysis rates .
  • NMR kinetics : ¹⁹F NMR detects intermediate fluoroalkyl species during stepwise condensation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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